Frovatriptan-d3 (hydrochloride)
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Overview
Description
Frovatriptan-d3 (hydrochloride) is a deuterium-labeled version of frovatriptan, a triptan drug developed for the treatment of migraine headaches, particularly those associated with menstruation . Frovatriptan-d3 (hydrochloride) is used as an internal standard in bioanalytical methods to quantify frovatriptan levels in biological samples .
Preparation Methods
The preparation of frovatriptan-d3 (hydrochloride) involves several synthetic routes and reaction conditions. One method includes the use of deuterated reagents to introduce deuterium atoms into the frovatriptan molecule. The process typically involves the following steps:
Synthesis of the Intermediate: The synthesis begins with the preparation of an intermediate compound, which is then subjected to further reactions to introduce the deuterium atoms.
Deuteration: The intermediate is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium atoms.
Hydrochloride Formation: The deuterated intermediate is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
Frovatriptan-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert frovatriptan-d3 (hydrochloride) to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Frovatriptan-d3 (hydrochloride) has several scientific research applications, including:
Bioanalytical Studies: It is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify frovatriptan levels in biological samples.
Pharmacokinetic Studies: It helps in studying the pharmacokinetics of frovatriptan by providing accurate and reliable measurements of drug concentrations in plasma.
Drug Development: It aids in the development of new formulations and delivery systems for frovatriptan, such as intranasal gels for brain targeting.
Mechanism of Action
Frovatriptan-d3 (hydrochloride) exerts its effects by acting as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors in cranial arteries. This action causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, correlating with relief of migraine symptoms . The molecular targets involved include the 5-HT1B and 5-HT1D receptors, which play a crucial role in regulating vascular tone and neurotransmitter release .
Comparison with Similar Compounds
Frovatriptan-d3 (hydrochloride) is compared with other triptans, such as sumatriptan, rizatriptan, and zolmitriptan. While all triptans share a similar mechanism of action, frovatriptan is unique due to its longer half-life (approximately 26 hours), which results in a lower rate of migraine recurrence . This makes frovatriptan particularly suitable for patients who experience prolonged or recurrent migraines. Other similar compounds include:
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Almotriptan
- Naratriptan
- Eletriptan
Frovatriptan’s cerebroselectivity and minimal effects on the coronary vasculature further distinguish it from other triptans .
Properties
Molecular Formula |
C14H18ClN3O |
---|---|
Molecular Weight |
282.78 g/mol |
IUPAC Name |
(6R)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1H/t9-;/m1./s1/i1D3; |
InChI Key |
VJFWRVTVFIHPAR-AXHFJGNISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl |
Origin of Product |
United States |
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